Regulatory Specification and Traceability: Desethyl Methyl Etodolac vs. Unspecified Etodolac Analogs
Desethyl methyl etodolac is explicitly defined as Etodolac EP Impurity C and USP Related Compound A, providing a clear regulatory identity and required specification limit [1]. In contrast, unspecified or generic 'etodolac impurities' lack a defined pharmacopeial monograph and associated acceptance criteria, rendering them unsuitable for validated analytical methods. The quantifiable difference is the acceptance criteria in the USP monograph, which specifies that the peak area for any individual impurity (including this one) should not exceed 0.5% of the etodolac peak area [2]. Using a non-specified standard invalidates this quantitative comparison.
| Evidence Dimension | Regulatory Identity and Specification Limit |
|---|---|
| Target Compound Data | Designated as EP Impurity C; USP Related Compound A; acceptance limit ≤ 0.5% in etodolac drug substance [2]. |
| Comparator Or Baseline | Unspecified etodolac impurity or analog (e.g., 6-hydroxyetodolac, 8-methyl etodolac) |
| Quantified Difference | Defined vs. undefined regulatory status; quantifiable acceptance limit exists for the target compound only. |
| Conditions | As per USP and EP monographs for etodolac drug substance. |
Why This Matters
Procurement of this specific, pharmacopeially-defined reference standard is non-negotiable for meeting regulatory filing requirements (e.g., ANDA) and ensuring method validity.
- [1] ChemWhat. Etodolac EP Impurity C CAS#: 109518-47-0. Accessed April 2026. View Source
- [2] USP Monographs: Etodolac Tablets. Accessed April 2026. View Source
